An In-depth Technical Guide to ND-2110: A Selective IRAK4 Inhibitor
An In-depth Technical Guide to ND-2110: A Selective IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ND-2110, a highly selective, small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of autoimmune disorders and certain cancers.[1][2][3] This document details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of ND-2110, and provides detailed protocols for key experimental assays.
Core Concepts: The IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a central role in the innate immune response.[4] It functions downstream of TLRs and IL-1Rs, which recognize pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines, respectively.[1][4] Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[2][5] IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that results in the activation of downstream transcription factors, most notably NF-κB, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3] Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain malignancies.[1][3]
ND-2110: A Potent and Selective IRAK4 Inhibitor
ND-2110 is a small molecule that acts as a potent and highly selective inhibitor of IRAK4.[6][7] It binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking downstream inflammatory signaling.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for ND-2110.
Table 1: In Vitro Potency and Selectivity of ND-2110
| Parameter | Value | Reference |
| IRAK4 Ki | 7.5 nM | [6][7] |
| IRAK1 IC50 | >2000 nM | [8] |
| Kinase Selectivity | Highly selective against a panel of 334 kinases | [6] |
Table 2: Preclinical Pharmacokinetic Profile of ND-2110 in Mice
| Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 10 mg/kg (Oral) | 2.5 | 850 | 3,200 | 75 | [6][8] |
| 30 mg/kg (Intraperitoneal) | 3.1 | 4,500 | 18,000 | N/A | [6][8] |
Table 3: Preclinical Efficacy of ND-2110 in Disease Models
| Disease Model | Key Findings | Reference |
| LPS-Induced TNF-α Production | Potently blocked the production of TNF-α in human white blood cells. | [6] |
| Collagen-Induced Arthritis (Mouse) | Alleviated the clinical signs of arthritis. | [3][6] |
| Gout Formation (Mouse) | Blocked the formation of gout. | [3][6] |
| Diffuse Large B-Cell Lymphoma (DLBCL) with MYD88 L265P Mutation (Mouse Xenograft) | Suppressed tumor growth as a single agent and in combination with other targeted therapies. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ND-2110 are provided below.
In Vitro IRAK4 Kinase Inhibition Assay
This protocol outlines a radioisotope-based enzymatic assay to determine the inhibitory activity of ND-2110 on IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP (with γ-32P-ATP)
-
Substrate peptide (e.g., a peptide containing the IRAK1 phosphorylation site)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ND-2110 (or other test compounds)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate peptide, and recombinant IRAK4 enzyme in a 96-well plate.
-
Add serial dilutions of ND-2110 or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with γ-32P-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated γ-32P-ATP.
-
Measure the amount of incorporated 32P in the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of ND-2110 and determine the IC50 or Ki value.[6]
LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a cellular assay to measure the effect of ND-2110 on the production of a key pro-inflammatory cytokine.
Materials:
-
Human PBMCs (isolated from whole blood)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
ND-2110 (or other test compounds)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed human PBMCs in a 96-well cell culture plate at a density of 1-2 x 105 cells per well.
-
Pre-treat the cells with various concentrations of ND-2110 or vehicle control for 1 hour at 37°C.[6]
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.[9][10]
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[9][10]
-
Calculate the percentage of inhibition of TNF-α production for each concentration of ND-2110.
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol details an in vivo model of rheumatoid arthritis to evaluate the therapeutic efficacy of ND-2110.
Animals:
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
ND-2110 (formulated for in vivo administration)
-
Calipers for measuring paw thickness
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a different site near the base of the tail.[11][12][13]
-
Treatment: Begin treatment with ND-2110 (e.g., 30 mg/kg, intraperitoneally, twice daily) or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint rigidity). The maximum clinical score per mouse is 16.[11][12]
-
Paw Thickness Measurement: Measure the thickness of the hind paws every 2-3 days using calipers.
-
Termination: At the end of the study (e.g., day 42), euthanize the mice and collect tissues for histological analysis of joint inflammation and damage.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for IRAK4 Inhibitor Evaluation
Caption: General workflow for preclinical evaluation of an IRAK4 inhibitor.
Conclusion
ND-2110 is a potent and highly selective IRAK4 inhibitor with a promising preclinical profile. Its ability to effectively block the IRAK4 signaling pathway translates to significant efficacy in animal models of autoimmune diseases and specific types of cancer. The data and protocols presented in this guide provide a solid foundation for further research and development of ND-2110 and other IRAK4 inhibitors as potential therapeutic agents.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. chondrex.com [chondrex.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
